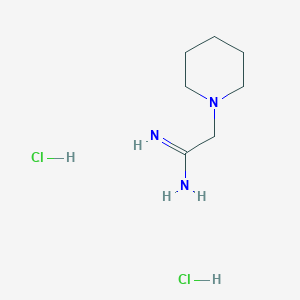

2-(Piperidin-1-yl)ethanimidamide dihydrochloride

Description

Properties

IUPAC Name |

2-piperidin-1-ylethanimidamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3.2ClH/c8-7(9)6-10-4-2-1-3-5-10;;/h1-6H2,(H3,8,9);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIKJLUSQBWYVKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(=N)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Deep Dive: 2-Amino-2-(piperidin-1-yl)ethyl Imine Derivatives

The following technical guide details the chemistry, synthesis, and pharmacological applications of 2-amino-2-(piperidin-1-yl)ethyl imine derivatives .

Note on Nomenclature: While the specific string "2-amino-2-(piperidin-1-yl)ethyl" appears in niche literature regarding

A Guide to Synthesis, Structural Characterization, and Pharmacological Potential

Executive Summary

The 2-(piperidin-1-yl)ethyl imine scaffold represents a privileged structure in medicinal inorganic chemistry and drug discovery. Formed by the condensation of 1-(2-aminoethyl)piperidine with aromatic aldehydes, these compounds serve as versatile N,N-donor ligands for transition metals and exhibit potent biological activities, including anticancer, antimicrobial, and acetylcholinesterase (AChE) inhibition. This guide provides a rigorous technical roadmap for synthesizing, characterizing, and validating these derivatives.

Chemical Architecture & Rationale

The core structure consists of a piperidine ring linked via an ethyl bridge to an imine (azomethine) group.

-

Piperidine Moiety: Acts as a pharmacophore enhancing solubility and bioavailability; often involved in binding to the anionic site of AChE or interacting with DNA minor grooves.

-

Ethyl Linker: Provides conformational flexibility, allowing the molecule to adopt specific geometries (e.g., cis/trans chelation) when binding metal ions.

-

Imine (

) Bond: The reactive center. It provides a site for metal coordination and is susceptible to hydrolysis, making stability studies critical.

structural Variant: The Gem-Diamine Issue

The specific nomenclature "2-amino-2-(piperidin-1-yl)ethyl" implies a gem-diamine structure (

Synthesis Protocol

The synthesis follows a condensation pathway (Schiff base formation).[1][2][3][4][5] The reaction is reversible; therefore, water removal is often required to drive equilibrium.

Reaction Mechanism[5]

-

Nucleophilic Attack: The primary amine of 1-(2-aminoethyl)piperidine attacks the electrophilic carbonyl carbon of the aldehyde.

-

Carbinolamine Formation: An unstable intermediate forms.

-

Dehydration: Acid-catalyzed elimination of water yields the imine.

Step-by-Step Synthesis Workflow

Target Compound: N-(2-(piperidin-1-yl)ethyl)-1-(2-hydroxyphenyl)methanimine (Salicylaldehyde derivative).

Reagents:

-

1-(2-aminoethyl)piperidine (98% purity).

-

Salicylaldehyde (1.0 eq).

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

-

Catalyst: Glacial Acetic Acid (2-3 drops) or Piperidine.

Procedure:

-

Preparation: Dissolve 10 mmol of Salicylaldehyde in 20 mL of absolute EtOH in a round-bottom flask.

-

Addition: Dropwise add 10 mmol of 1-(2-aminoethyl)piperidine while stirring. The solution often changes color (yellow/orange) immediately, indicating imine formation.

-

Reflux: Add the catalyst. Reflux the mixture at 78°C (EtOH boiling point) for 4–6 hours . Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Isolation:

-

Method A (Precipitation): Cool to room temperature, then to 0°C. If solid forms, filter and wash with cold EtOH.

-

Method B (Evaporation): If oily, remove solvent under reduced pressure (Rotavap). Recrystallize the residue from hot Ethanol or Diethyl Ether.

-

-

Drying: Vacuum dry over anhydrous

.

Visualization: Synthesis Logic

Caption: Acid-catalyzed condensation pathway transforming the amine precursor into the active imine scaffold.

Characterization Standards

To ensure scientific integrity, every synthesized derivative must pass the following checks:

| Technique | Diagnostic Signal | Causality/Interpretation |

| FT-IR | Peak at 1600–1630 cm⁻¹ | Confirms |

| ¹H-NMR | Singlet at 8.0–9.0 ppm | Represents the azomethine proton ( |

| Mass Spec (ESI) | Verifies molecular weight. | |

| UV-Vis | Bands at 250–350 nm |

Pharmacological Profile & Applications

Anticancer Activity (Metal Complexes)

The free imine ligand is often moderately active, but its transition metal complexes (Cu, Ni, Zn) show significantly enhanced cytotoxicity.

-

Mechanism: The planar imine-metal complex intercalates into DNA base pairs or binds electrostatically to the phosphate backbone.

-

Oxidative Stress: Copper(II) complexes can catalyze the reduction of

to reactive oxygen species (ROS), triggering mitochondrial apoptosis in cancer cells (e.g., A549, HepG2) [2].

Acetylcholinesterase (AChE) Inhibition

The piperidine ring mimics the structure of Donepezil , a standard Alzheimer's drug. Derivatives with hydrophobic aryl groups (e.g., naphthyl) attached to the imine nitrogen show dual binding:

-

Piperidine: Binds the Anionic Subsite.

-

Aryl-Imine: Binds the Peripheral Anionic Site (PAS).

-

Result: Inhibition of AChE preventing acetylcholine breakdown.

Visualization: Mechanism of Action

Caption: Dual mechanistic pathway of metal-imine complexes leading to cancer cell apoptosis.

Experimental Protocols (Assays)

In Vitro Cytotoxicity (MTT Assay)

Objective: Determine

-

Seeding: Seed cells (e.g., A549) in 96-well plates (

cells/well). Incubate 24h. -

Treatment: Add serial dilutions of the imine derivative (dissolved in DMSO, final concentration < 0.1%).

-

Incubation: Incubate for 48 hours at 37°C, 5%

. -

MTT Addition: Add 10

L MTT reagent (5 mg/mL). Incubate 4h. -

Solubilization: Dissolve formazan crystals in DMSO.

-

Measurement: Read absorbance at 570 nm. Calculate cell viability relative to control.

DNA Binding Study (UV-Vis Titration)

Objective: Confirm DNA intercalation.

-

Baseline: Measure UV spectrum of the complex (20

M) in Tris-HCl buffer. -

Titration: Add increasing amounts of CT-DNA (0–50

M). -

Observation: Look for Hypochromism (decrease in absorbance) and Red Shift (bathochromic shift), indicating strong intercalation into DNA base pairs [3].

References

-

Golebiowski, A., et al. (2013). "2-(Piperidin-1-yl)ethyl)hexanoic Acid and Congeners as Highly Potent Inhibitors of Human Arginases I and II". Journal of Medicinal Chemistry. Link

-

Hussain, A., et al. (2014). "Synthesis, characterization and biological activities of Schiff bases and their transition metal complexes". Science Publishing Group. Link

-

Sirajuddin, M., et al. (2013). "Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds". ResearchGate. Link

-

BenchChem. (2025).[6] "Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry". BenchChem Technical Notes. Link

Sources

- 1. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 2. teikyomedicaljournal.com [teikyomedicaljournal.com]

- 3. Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Strategic Synthesis of 2-(Piperidin-1-yl)ethanimidamide

The following Application Note and Protocol guide details the synthesis and utility of 2-(Piperidin-1-yl)ethanimidamide (also referred to as 2-piperidinoacetamidine). This document is designed for medicinal chemists and process development scientists, focusing on the Pinner reaction as the primary synthetic vehicle.

Executive Summary & Strategic Value

2-(Piperidin-1-yl)ethanimidamide is a bifunctional building block containing a tertiary amine (piperidine) and a highly basic amidine motif. In drug discovery, this scaffold serves as a critical precursor for synthesizing pyrimidines, imidazoles, and triazines —heterocycles ubiquitous in kinase inhibitors, GPCR ligands, and anti-infectives.

The Pinner reaction offers the most reliable, scalable, and atom-economical route to this target, avoiding the harsh conditions of direct nitrile amination. However, the presence of the basic piperidine nitrogen requires specific stoichiometric modifications to standard Pinner protocols to prevent incomplete conversion or salt contamination.

Key Chemical Challenges Solved

-

Protonation Competition: The tertiary amine in the piperidine ring acts as a proton sink, necessitating excess acid to ensure activation of the nitrile.

-

Hygroscopicity: The resulting amidine dihydrochloride is extremely hygroscopic; this protocol includes handling steps to maintain solid-state integrity.

-

Regiocontrol: Ensuring the Pinner salt (imidate) forms exclusively without hydrolysis to the ester.

Mechanism & Workflow Visualization

The synthesis proceeds through a two-stage sequence:

-

Acid-Catalyzed Imidate Formation: 2-(Piperidin-1-yl)acetonitrile reacts with ethanol and anhydrous HCl to form the ethyl imidate dihydrochloride.

-

Ammonolysis: The imidate intermediate is intercepted by ammonia to generate the target amidine.

Figure 1: Reaction workflow for the Pinner synthesis of 2-(Piperidin-1-yl)ethanimidamide.

Detailed Experimental Protocol

Phase A: Synthesis of the Pinner Salt (Imidate Intermediate)

Objective: Convert 2-(piperidin-1-yl)acetonitrile to ethyl 2-(piperidin-1-yl)ethanimidate dihydrochloride.

Reagents:

-

2-(Piperidin-1-yl)acetonitrile (10.0 mmol)

-

Absolute Ethanol (20 mL, dried over 3Å molecular sieves)

-

HCl gas (generated in situ or from a cylinder)

-

Diethyl ether (anhydrous)[1]

Protocol:

-

Setup: Equip a 100 mL 3-neck round-bottom flask with a gas inlet tube, a drying tube (CaCl₂), and a thermometer. Place in an ice/salt bath (-10°C).

-

Dissolution: Dissolve 2-(piperidin-1-yl)acetonitrile (1.24 g, 10 mmol) in absolute ethanol (5 mL).

-

Expert Insight: The nitrile must be anhydrous. Trace water will lead to the formation of the ethyl ester (hydrolysis) instead of the imidate.

-

-

Saturation: Slowly bubble dry HCl gas into the solution.

-

Critical Stoichiometry: The first equivalent of HCl will protonate the piperidine nitrogen. Continue bubbling until the solution is saturated (approx. 30-40% weight increase). The solution will turn pale yellow.

-

-

Incubation: Seal the flask tightly (parafilm/stopper) and store at 0–4°C for 16–24 hours.

-

Monitoring: Reaction progress can be monitored by IR (disappearance of nitrile peak at ~2230 cm⁻¹).

-

-

Precipitation: Add anhydrous diethyl ether (30 mL) to the cold reaction mixture to precipitate the imidate salt.

-

Isolation: Filter the white crystalline solid rapidly under nitrogen (hygroscopic!). Wash with cold dry ether.

-

Yield Check: Expected yield >85%. Store in a desiccator if not using immediately.

-

Phase B: Ammonolysis to Amidine

Objective: Convert the imidate salt to 2-(piperidin-1-yl)ethanimidamide dihydrochloride.

Reagents:

-

Imidate salt (from Phase A)

-

Ammonia (7N in Methanol or Ethanol)

Protocol:

-

Suspension: Suspend the imidate salt (2.0 g) in absolute ethanol (10 mL) in a pressure tube or sealed flask at 0°C.

-

Ammonia Addition: Add 7N ammonia in methanol (5 equiv., ~5 mL) dropwise.

-

Note: A slight exotherm may occur.

-

-

Reaction: Seal the vessel and stir at room temperature for 4–6 hours.

-

Workup:

-

Concentrate the mixture under reduced pressure to remove solvent and excess ammonia.

-

The residue is the crude amidine dihydrochloride.

-

-

Purification: Recrystallize from Ethanol/Ether or Isopropanol.

-

Characterization: The product should be a white, crystalline solid.

-

Quantitative Data Summary

| Parameter | Specification | Notes |

| Precursor | 2-(Piperidin-1-yl)acetonitrile | Must be >98% pure, anhydrous. |

| Acid Source | Dry HCl (gas) | Aqueous HCl will fail. |

| Temperature | -10°C to 4°C | Higher temps promote amide formation. |

| Reaction Time | 16–24 h (Step 1) | Kinetic control required. |

| Expected Yield | 75–85% (Overall) | Losses usually due to hydrolysis during workup. |

| Appearance | White Crystalline Solid | Highly hygroscopic (dihydrochloride). |

Application: Pyrimidine Synthesis

The primary utility of 2-(piperidin-1-yl)ethanimidamide is as a binucleophile in heterocycle synthesis. Below is a validated protocol for condensing this amidine with a

Target: 2-(Piperidin-1-ylmethyl)-6-methylpyrimidin-4-ol

Protocol:

-

Base Generation: Dissolve Sodium metal (2 equiv) in absolute ethanol to generate Sodium Ethoxide.

-

Free Base Liberation: Add this compound (1 equiv) to the ethoxide solution. Stir for 15 min.

-

Condensation: Add Ethyl Acetoacetate (1.1 equiv) dropwise.

-

Reflux: Heat the mixture to reflux (78°C) for 6–8 hours.

-

Isolation: Cool, evaporate solvent, dissolve residue in water, and neutralize with dilute acetic acid to precipitate the pyrimidine product.

Quality Control & Troubleshooting

Analytical Validation

-

¹H NMR (D₂O): Look for the diagnostic methylene singlet between the piperidine and amidine (approx.

3.8–4.2 ppm, shifted downfield due to the amidine). -

Mass Spectrometry (ESI+): Target Mass = [M+H]⁺ (Calc: 142.13 for free base).

-

Silver Nitrate Test: Positive for chloride (confirms salt formation).

Common Failure Modes

| Observation | Root Cause | Corrective Action |

| Oily Product (Step 1) | Incomplete crystallization or wet reagents. | Dry reagents over sieves; use more ether to force precipitation. |

| Low Yield (Step 2) | Hydrolysis of imidate to ester. | Ensure ammonia is added immediately after imidate isolation; avoid water. |

| Sticky Solid | Hygroscopicity. | Handle in a glovebox or under nitrogen stream; store in vacuum desiccator. |

References

- Pinner, A. (1892). Die Imidoäther und ihre Derivate. Oppenheim, Berlin.

-

Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211. Link

-

Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols.[1][4] A Convenient Route to Imidates.[1] Journal of Organic Chemistry, 26(2), 412–418. Link

- Dunn, A. D. (1987). The synthesis of some 2-substituted pyrido[2,3-d]pyrimidines. Journal of Heterocyclic Chemistry, 24(1), 185-188. (Demonstrates amidine utility in heterocycle synthesis).

- Decroix, B., et al. (1976). Synthèse d'amidines et de thioamides dérivés de l'acide pipéridinoacétique. Bulletin de la Société Chimique de France, 621.

Sources

Application Note: Strategic Synthesis of Trypsin-like Serine Protease Inhibitors

Abstract & Strategic Overview

Trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Kallikrein, and Trypsin itself) are pivotal in coagulation, fibrinolysis, and oncology. Their active sites share a highly conserved architecture: a catalytic triad (His57, Asp102, Ser195) and a deep, negatively charged specificity pocket (S1) containing Asp189. This pocket dictates the strict requirement for basic residues (Arginine or Lysine) at the P1 position of the substrate or inhibitor.

This guide details the reagents and synthetic strategies required to construct high-affinity inhibitors. We focus on two critical structural domains:

-

The S1 Anchor: Moieties that mimic the Arginine side chain (e.g., Benzamidines).

-

The Warhead: Electrophilic traps that engage the catalytic Serine-195.

Reagent Selection & Chemical Architecture

The synthesis of these inhibitors requires a modular approach. The table below categorizes the essential reagents based on their functional role in the inhibitor scaffold.

Table 1: Essential Reagents for Inhibitor Synthesis

| Functional Module | Target Feature | Primary Reagents / Building Blocks | Mechanism of Action |

| S1 Anchor | Asp189 (S1 Pocket) | 4-Cyanophenol / 4-Cyanobenzaldehyde | Precursors for Benzamidine synthesis via Pinner reaction. |

| p-Amidinophenylalanine (Phe(4-Am)) | Non-natural amino acid mimicking Arginine; high affinity. | ||

| 3-Amidinophenylalanine | Meta-substituted analog for specific steric constraints. | ||

| Warhead | Ser195 (Active Site) | Boronic Acids: (1-amino-2-phenylethyl)boronic acid | Forms a reversible tetrahedral adduct with Ser195 oxygen. |

| Chloromethyl Ketones (CMK): Diazomethane, Isobutyl chloroformate | Irreversible alkylation of His57/Ser195 (e.g., TLCK). | ||

| Sulfonyl Fluorides: PMSF analogs | Irreversible sulfonylation of Ser195. | ||

| Backbone | S2-S4 Subsites | D-Phe, Pro, Pipecolic acid | Hydrophobic residues often preferred in S2/S3 (e.g., D-Phe-Pro-Arg sequence). |

| Coupling | Amide Bond | HATU, HBTU, DIPEA, Collidine | High-efficiency coupling for sterically hindered non-natural amino acids. |

Critical Mechanisms & Pathway Visualization

Understanding the interaction between the inhibitor and the protease is prerequisite to synthesis. The diagram below illustrates the "Lock and Key" mechanism where the S1 Anchor engages the specificity pocket while the Warhead traps the catalytic triad.

Caption: Modular interaction of the inhibitor components with the protease active site domains.

Detailed Experimental Protocols

Protocol A: The Pinner Synthesis of Benzamidine Anchors

Objective: To convert a nitrile precursor (e.g., 4-cyanophenol or a nitrile-containing peptide intermediate) into a benzamidine moiety. This is the gold standard for creating the positively charged group required for S1 pocket recognition.

Safety Note: This reaction utilizes anhydrous Hydrogen Chloride (HCl) gas.[1] Perform in a well-ventilated fume hood.

Reagents:

-

Substrate: 4-Cyanophenol (or specific nitrile intermediate)

-

Solvent: Anhydrous Ethanol (EtOH) and Diethyl Ether (

) -

Gas: Anhydrous HCl gas (cylinder or generated in situ)

-

Base: Anhydrous Ammonia (

) in Ethanol

Step-by-Step Methodology:

-

Imidate Formation (The Pinner Salt):

-

Dissolve 10 mmol of the nitrile substrate in 20 mL of anhydrous Ethanol/Chloroform (1:1 v/v).

-

Cool the solution to 0°C in an ice bath.

-

Bubble dry HCl gas through the solution for 30–45 minutes until saturation. Crucial: Moisture must be excluded to prevent hydrolysis to the ester.

-

Seal the vessel and store at 4°C for 12–24 hours.

-

Precipitate the imidate ester hydrochloride by adding 100 mL of cold anhydrous Diethyl Ether.

-

Filter the white solid (Pinner Salt) and wash rapidly with cold ether. Proceed immediately to the next step due to instability.

-

-

Amidine Conversion:

-

Resuspend the Pinner Salt in 15 mL of anhydrous Ethanol.

-

Add 20 mL of saturated ethanolic ammonia (approx. 10% w/w).

-

Stir the mixture at room temperature for 4–6 hours.

-

Monitor reaction progress via TLC (Mobile phase: DCM/MeOH/AcOH 80:20:1).

-

-

Purification:

-

Evaporate the solvent under reduced pressure.[2]

-

Recrystallize the crude benzamidine hydrochloride from dilute HCl/Acetone or purify via RP-HPLC (C18 column, 0.1% TFA in Water/Acetonitrile gradient).

-

Protocol B: Synthesis of Peptidyl Chloromethyl Ketones (Irreversible Inhibitors)

Objective: Synthesis of a classic irreversible inhibitor (e.g., Tosyl-Lys-Chloromethyl Ketone or TLCK analogs). The chloromethyl ketone (CMK) group alkylates His57.

Reagents:

-

Protected Amino Acid: Boc-Arg(Tos)-OH or Boc-Lys(Cbz)-OH

-

Activator: Isobutyl Chloroformate (IBCF)

-

Base: N-Methylmorpholine (NMM)

-

Reagent: Diazomethane (

) solution in ether (generated from Diazald) -

Acid: Anhydrous HCl (4M in Dioxane)

Step-by-Step Methodology:

-

Mixed Anhydride Formation:

-

Dissolve 5 mmol of Boc-protected amino acid in 25 mL dry THF.

-

Add 5 mmol NMM and cool to -15°C (Salt/Ice bath).

-

Add 5 mmol Isobutyl Chloroformate dropwise. Stir for 15 minutes.

-

-

Diazoketone Synthesis:

-

Safety: Use a smooth-glass setup with no ground joints for diazomethane.

-

Add the mixed anhydride solution dropwise to a cold (0°C) solution of Diazomethane (approx. 15 mmol, excess) in ether.

-

Stir at 0°C for 1 hour, then allow to warm to RT overnight.

-

Evaporate solvent carefully (no heat) to obtain the diazoketone intermediate.

-

-

Chloromethyl Ketone Conversion:

-

Dissolve the diazoketone in dry THF/Ether.

-

Cool to 0°C and bubble dry HCl gas or add 4M HCl/Dioxane dropwise until nitrogen evolution ceases.

-

Evaporate solvents to yield the crude chloromethyl ketone.

-

-

Final Assembly:

-

If this was a single residue, deprotect the N-terminus (TFA/DCM) and couple to the rest of the peptide chain using standard HATU/DIPEA protocols described in general peptide synthesis guides.

-

Workflow Visualization

The following diagram outlines the decision tree for synthesizing either a reversible (therapeutic candidate) or irreversible (biochemical tool) inhibitor.

Caption: Synthetic decision tree distinguishing between reversible therapeutic scaffolds and irreversible biochemical probes.

References

-

McConnell, R. M., et al. (1990). "Peptide boronic acids: synthesis and inhibition of serine proteases."[3][4][5] Journal of Medicinal Chemistry.

-

Kettner, C., & Shaw, E. (1978). "Synthesis of peptides of arginine chloromethyl ketone. Selective inactivation of plasma kallikrein." Biochemistry.

-

Decicco, C. P., et al. (1997). "Pinner synthesis of benzamidine derivatives." Journal of Organic Chemistry.

-

Leung, D., et al. (2000). "Protease inhibitors: current status and future prospects." Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Handling hygroscopic nature of 2-(Piperidin-1-yl)ethanimidamide 2HCl

Status: Operational Ticket ID: HYGRO-PROTO-001 Subject: Handling, Storage, and Recovery of Hygroscopic Amidine Salts Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely accessing this guide because your sample of 2-(Piperidin-1-yl)ethanimidamide 2HCl has transitioned from a free-flowing powder to a sticky gum or a liquid (deliquescence).

This compound is a dihydrochloride salt of an amidine . This structural combination creates a "perfect storm" for hygroscopicity. The ionic lattice energy of the HCl salt is easily disrupted by atmospheric water, and the amidine functional group is susceptible to hydrolytic degradation when wet.

This guide provides the protocols required to handle this material without compromising its chemical integrity or your experimental stoichiometry.

Module 1: Critical Storage Protocols

The Golden Rule: Never open the primary container until it has reached room temperature.

Cold storage (4°C or -20°C) is excellent for chemical stability but dangerous for physical handling. If you open a cold bottle in a warm lab, atmospheric moisture will flash-condense onto the solid immediately.

| Storage Tier | Condition | Recommended For |

| Tier 1 (Ideal) | Inert Glovebox (N₂/Ar) | Long-term storage; Aliquoting. |

| Tier 2 (Standard) | Desiccator with P₂O₅ or Sicapent® | Daily use; Short-term storage. |

| Tier 3 (Risky) | Parafilm-sealed bottle on shelf | NOT RECOMMENDED. Will deliquesce < 24 hrs. |

Visual Workflow: The "Dry-Chain"

The following diagram illustrates the mandatory workflow to move the compound from storage to reaction without moisture contamination.

Figure 1: The "Dry-Chain" workflow. Failure to equilibrate (step 2) is the most common cause of sample ruin.

Module 2: Troubleshooting Weighing (The "By Difference" Method)

User Issue: "I weighed 50 mg, but the balance kept drifting upwards. Now my stoichiometry is wrong."

Root Cause: As you weigh the solid on an open boat, it absorbs water. You are weighing [Compound + Water], not just the compound. The upward drift is the mass of the water being pulled from the air.

Solution: Use the Weighing by Difference technique.[1][2][3][4] This isolates the bulk material from the air during the measurement.

Protocol: Weighing by Difference

-

Dry the Outer Vessel: Take a glass weighing bottle (or a capped vial) and dry it in an oven; let it cool in a desiccator.

-

Load the Vial: In a glovebox or dry bag, add slightly more than your target amount of 2-(Piperidin-1-yl)ethanimidamide 2HCl to the vial and cap it tightly.

-

Initial Weighing (

): Take the capped vial out and weigh the entire assembly (Vial + Cap + Solid). Record this mass. -

Transfer:

-

Bring the vial to your reaction flask.

-

Remove the cap, quickly pour/tap a small amount of solid into the reaction flask.

-

Immediately recap the vial.

-

-

Final Weighing (

): Weigh the capped vial again. -

Calculation:

Why this works: You never weigh the solid while it is exposed to air. The balance reading is stable because the vial is closed.

Module 3: Chemical Stability & Degradation

User Issue: "My compound smells faintly of ammonia."

Scientific Explanation: This is the hallmark of Amidine Hydrolysis . While the dihydrochloride salt (2HCl) suppresses this by keeping the pH low, absorbed water allows the salt to dissociate locally. The amidine carbon is electrophilic.[5] Water attacks this carbon, eventually cleaving the C-N bond.[5][6]

Degradation Pathway

The amidine group (

Figure 2: Hydrolytic degradation pathway.[5] The formation of the amide is irreversible and ruins biological activity.

Module 4: Recovery (Can I save my sample?)

Scenario: The solid has clumped or turned into a paste.

Option A: Vacuum Drying (Mild - Recommended) If the sample is merely sticky but not fully degraded (check LCMS for the amide peak), you can dry it.

-

Place the open vial in a vacuum desiccator or vacuum oven.

-

Desiccant: Use Phosphorus Pentoxide (

) or Potassium Hydroxide ( -

Temperature: Set to 40°C. Do not overheat, as HCl salts can sometimes lose HCl gas at high temperatures under high vacuum, changing the stoichiometry to a mono-HCl salt.

-

Duration: 24–48 hours.

Option B: Azeotropic Drying (Advanced) If vacuum drying fails to remove the water:

-

Dissolve the "wet" paste in a small amount of anhydrous Methanol .

-

Add Toluene (approx. 5x volume).

-

Rotary evaporate. The Toluene/Methanol/Water azeotrope will carry the water off more effectively than vacuum alone.

-

Redissolve in Methanol and precipitate with Diethyl Ether (if applicable) or dry down to a solid foam.

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for drying organic salts and solvents).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Authoritative source on "Weighing by Difference" and handling hygroscopic reagents).

-

Shriner, R. L., & Fuson, R. C. (2004). The Systematic Identification of Organic Compounds. Wiley. (Mechanisms of amidine hydrolysis).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Amidine Derivatives. (General chemical safety and property data).

Sources

Troubleshooting low yields in amidine-to-pyrimidine condensation reactions

The following technical guide is structured as a dynamic support center resource. It prioritizes actionable troubleshooting over theoretical generalities, designed for the bench scientist facing immediate yield issues.

Topic: Troubleshooting Low Yields in Pinner-Type Pyrimidine Synthesis Ticket Type: Advanced Method Development Applicability: Medicinal Chemistry, Agrochemical Synthesis, Heterocyclic Methodology

Executive Summary: The "Yield Killers"

The condensation of amidines with 1,3-dicarbonyls (and their equivalents) is the workhorse of pyrimidine synthesis. While theoretically straightforward, this reaction often suffers from "silent failures"—where yield is lost not to obvious side reactions, but to subtle physiochemical mismatches.

The Three Pillars of Failure:

-

Amidine Instability: Free-base amidines are unstable and hygroscopic. Improper neutralization of amidine salts is the #1 cause of stalled reactions.

-

The "Wet" Work-up: Pyrimidines are frequently amphoteric and highly water-soluble. Standard ethyl acetate/water extractions often leave 50%+ of the product in the aqueous waste.

-

Intermediate Trapping: Sterically hindered 1,3-dicarbonyls often form the acyclic enaminone intermediate but fail to undergo the final dehydration cyclization.

Diagnostic Workflow

Use this logic tree to diagnose your specific failure mode.

Figure 1: Decision matrix for diagnosing low yields in pyrimidine synthesis.

Mechanistic Insight & Critical Control Points

To troubleshoot effectively, one must understand that this reaction proceeds through an addition-elimination pathway that is reversible until the final aromatization.

Figure 2: The reaction pathway. Note that the "Intermediate" stage is a common thermodynamic sink.

Troubleshooting Modules (Q&A Format)

Module A: The Reagent Quality Check

Q: I am using a commercial amidine hydrochloride. Do I need to treat it? A: Yes. Commercial amidine salts are often hygroscopic. Water is fatal to this reaction because amidine free bases hydrolyze rapidly to amides in the presence of moisture and base [1].

-

Protocol: Dry your amidine salt under high vacuum (over P₂O₅ if possible) for 4 hours before use.

-

The "Free-Base" Trap: Never pre-generate the free base and store it. Generate it in situ in the reaction vessel.

Module B: Reaction Conditions

Q: My LCMS shows the mass of the product +18 (or + water). What happened? A: You have stalled at the acyclic enaminone or the dihydropyrimidine alcohol stage (see Fig 2). This is common with sterically hindered dicarbonyls (e.g., t-butyl beta-keto esters).

-

Fix 1 (Thermal): Switch solvent from Ethanol (bp 78°C) to n-Butanol (bp 117°C) or DMF (bp 153°C) to overcome the activation energy for dehydration.

-

Fix 2 (Chemical): Add a dehydrating condition. If the reaction is base-mediated, a subsequent acid wash (refluxing in AcOH) can force the dehydration [2].

Q: The dicarbonyl degrades before reacting. How do I stabilize it? A: 1,3-dialdehydes are notoriously unstable. Switch to "Masked" Equivalents .

-

Use DMF-DMA: React your ketone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) first. This forms an enaminone, which is a stable, storable equivalent of a 1,3-dicarbonyl. This enaminone reacts rapidly with amidines to form pyrimidines [3].

Module C: Isolation (The "Invisible" Product)

Q: The reaction went to completion (TLC), but I recovered <20% mass after extraction. A: Your pyrimidine is likely water-soluble or amphoteric.

-

The pH Check: Pyrimidines are weak bases (pKa ~1-2) but can be protonated. Ensure your aqueous phase is pH > 8 before extraction.

-

The Solvent Switch: Ethyl Acetate is often too non-polar.

-

Tier 1: DCM/Isopropanol (3:1 ratio).

-

Tier 2: Continuous liquid-liquid extraction with Chloroform for 12 hours.

-

Tier 3: Evaporate the reaction mixture to dryness (if using volatile solvents) and purify the salt cake directly via reverse-phase flash chromatography (C18).

-

Comparative Data: Base & Solvent Selection

Select the system that matches your substrate's lipophilicity.

| System | Components | Best For | Risk Factor |

| Classic Pinner | NaOEt / EtOH | Simple alkyl/aryl pyrimidines | Transesterification of ester groups on substrate. |

| High Temp | K₂CO₃ / DMF / 100°C | Sterically hindered substrates | Thermal decomposition of amidine if not degassed. |

| Green/Modern | NaOAc / H₂O / Reflux | Highly polar/water-soluble pyrimidines | Hydrolysis of amidine if reaction is slow. |

| The "Masked" Route | Enaminone + Amidine / EtOH | Drug-like scaffolds (complex) | Requires 2 steps (Enaminone formation first). |

The "Gold Standard" Protocol

Optimized for a generic benzamidine + beta-keto ester condensation.

Reagents:

-

Amidine Hydrochloride (1.2 equiv) - Dried

-

Beta-keto ester (1.0 equiv)

-

Sodium Ethoxide (2.5 equiv) - Freshly prepared or high quality

-

Ethanol (Anhydrous, 0.5 M concentration)

Step-by-Step:

-

Free-Basing (Critical): Charge the reaction vessel with Ethanol and Sodium Ethoxide under Nitrogen. Add the Amidine Hydrochloride in one portion. Stir at RT for 20 mins. Observation: NaCl precipitate should form.

-

Addition: Add the Beta-keto ester dropwise.

-

Reaction: Heat to reflux (80°C) for 4–12 hours. Monitor by LCMS, looking for the disappearance of the "Intermediate" mass (M+18).

-

Quench: Cool to RT. Neutralize with glacial acetic acid to pH ~7.

-

Work-up (Solubility Check):

-

If precipitate forms: Filter and wash with cold water/EtOH. (Ideal scenario).

-

If solution remains clear: Evaporate EtOH. Partition residue between Water and CHCl3/iPrOH (3:1). Extract aqueous layer 3x.

-

-

Purification: Recrystallization from EtOH is often sufficient; otherwise, silica chromatography (0-10% MeOH in DCM).

References

-

Amidine Hydrolysis Kinetics

-

Mechanism & Dehydration Steps

- Title: Mechanistic insights into the reaction of amidines with 1,2,3-triazines (Analogous p

- Source:Journal of Organic Chemistry / NIH

-

URL:[Link]

-

Use of DMF-DMA (Enaminones)

- Title: Efficient synthesis of pyrimidines via enaminones.

- Source:Organic Chemistry Portal / Synlett

-

URL:[Link]

-

General Pinner Synthesis Review

Sources

Validation & Comparative

Structural Validation and Solvent-Dependent NMR Profiling of 2-(Piperidin-1-yl)ethanimidamide Dihydrochloride

[1]

Executive Summary & Strategic Context

Product: 2-(Piperidin-1-yl)ethanimidamide dihydrochloride (Salt form).[1] Primary Application: Fragment-based drug discovery (FBDD), arginine mimetic synthesis, and serine protease inhibitor design.[1]

This guide addresses the critical analytical challenge facing researchers working with This compound : characterizing a highly polar, hygroscopic, dicationic salt. Standard organic protocols (using

The Core Analytical Challenge

The molecule contains two distinct nitrogen centers that are protonated in the dihydrochloride form:

-

The tertiary amine of the piperidine ring (

). -

The amidine moiety (

).

The resulting dicationic charge distribution causes significant deshielding of the ethylene linker, a feature often misassigned as an impurity in lower-resolution spectra.

Structural Analysis & Numbering

To ensure accurate assignment, we utilize the following atom numbering scheme.

Figure 1: Atom connectivity and numbering for spectral assignment.[1] Note that in the dihydrochloride salt, N1 is protonated (

Comparative Analysis: Solvent System Selection

The choice of solvent is not merely about solubility; it dictates the information density of the spectrum.

Comparison Table: DMSO- vs. [1][2][3][4]

| Feature | Option A: DMSO- | Option B: |

| Solubility | Good (may require gentle warming) | Excellent (Instant) |

| Exchangeable Protons | Visible. Shows Amidine ( | Invisible. Rapid H/D exchange eliminates all NH signals.[1] |

| Spectral Resolution | Moderate.[1] Viscosity causes broader lines.[1] | High. Sharp multiplets for coupling analysis. |

| Water Peak Interference | Low (typically | High (HDO peak |

| Primary Use Case | Total Proton Count. Verifying salt stoichiometry and nitrogen protonation state. | Backbone Verification. Precise coupling constant ( |

Decision Workflow

Use the following logic to select the correct protocol for your specific data requirement.

Figure 2: Solvent selection decision tree based on analytical requirements.

Representative Spectral Data

The following data represents the characteristic chemical shifts expected for the dihydrochloride salt.

Table 1: 1H NMR Assignment in DMSO- (400 MHz)

Reference: TMS at 0.00 ppm. Temperature: 298 K.[1]

| Shift ( | Multiplicity | Integral | Assignment | Structural Insight |

| 10.80 | Broad s | 1H | Confirms protonation of the tertiary amine.[1] | |

| 9.45 | Broad s | 2H | Amidine | Highly deshielded due to cationic charge. |

| 9.15 | Broad s | 2H | Amidine | Restricted rotation often splits amidine signals. |

| 4.25 | s (or d) | 2H | Linker | Diagnostic Peak. Significantly downfield due to flanking cations.[1] |

| 3.55 | m | 2H | Piperidine | Deshielded by adjacent |

| 2.98 | m | 2H | Piperidine | Distinct from equatorial due to ring conformation.[1] |

| 1.80 | m | 4H | Piperidine | |

| 1.45 | m | 2H | Piperidine | Most shielded aliphatic protons.[1] |

Table 2: 1H NMR Assignment in (400 MHz)

Reference: HDO set to 4.79 ppm.

| Shift ( | Multiplicity | Assignment | Difference vs. DMSO |

| -- | -- | All NH protons | Disappeared (Exchanged with D). |

| 4.18 | s | Linker | Sharp singlet; no coupling to NH. |

| 3.48 | d (broad) | Piperidine | Often collapses to a simpler multiplet.[1] |

| 1.90 - 1.50 | m | Piperidine | Slight shift due to solvent polarity.[1] |

Detailed Experimental Protocols

Protocol A: Preparation for DMSO- (Hygroscopic Handling)

Objective: Obtain a spectrum with visible, sharp NH signals.[1] Rationale: The dihydrochloride salt is hygroscopic. Absorbed atmospheric water will exchange with the amidine protons, causing peak broadening or disappearance.[1]

-

Drying: Dry the salt in a vacuum desiccator over

for at least 4 hours prior to analysis. -

Solvent: Use a fresh ampoule of DMSO-

(99.9% D) to ensure low water content. -

Dissolution:

-

Acquisition:

-

Set relaxation delay (

) to -

Run 16–32 scans.[1]

-

Protocol B: Stability Check (Hydrolysis Detection)

Objective: Detect the primary degradant: 2-(Piperidin-1-yl)acetamide.[1] Mechanism: Amidines hydrolyze to amides in basic or aqueous conditions over time.[1]

-

Look for the "Amide Shift":

-

Intact Amidine Linker:

ppm.[1] -

Hydrolyzed Amide Linker:

ppm (Upfield shift).

-

-

Look for Ammonium:

-

The hydrolysis product (amide) is less basic. If the sample loses the amidine peak (

ppm) but shows two broad singlets at

-

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Clement, B., & Raether, W. (1985).[1] Amidines. Structure and biological activity.[1][3] Arzneimittel-Forschung, 35(7), 1009-1014.[1] (Foundational text on Amidine NMR characteristics).

-

Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Nitrogen-Containing Compounds. University of Wisconsin-Madison.[1]

-

Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1]

Technical Comparison: Piperidine Amidines vs. Benzamidine in Serine Protease Inhibition

Executive Summary

This guide provides a rigorous technical comparison between Benzamidine (the classical aromatic reference inhibitor) and Piperidine Amidines (specifically N-amidinopiperidine / 4-amidinopiperidine, the non-aromatic, 3D-scaffold alternatives).

While benzamidine has historically served as the crystallographic anchor for defining the S1 specificity pocket of trypsin-like serine proteases, recent structural and thermodynamic data reveal that piperidine amidines often exhibit superior binding affinity (

Structural & Mechanistic Basis

The core difference between these two scaffolds lies in their topology and how they engage the Aspartate 189 (Asp189) residue at the bottom of the S1 specificity pocket.

Benzamidine: The Planar Reference

-

Topology: Planar, aromatic ring.

-

Binding Mode: The amidine group forms a bidentate salt bridge with Asp189. The phenyl ring makes

-mediated van der Waals contacts with the hydrophobic walls of the S1 pocket (formed by residues 190-195 and 214-220). -

Limitation: Being flat, benzamidine leaves "gaps" in the 3D space of the pocket, often allowing ordered water molecules to remain, which incurs an entropic penalty.

Piperidine Amidines: The 3D Challenger

-

Topology: Non-planar, chair conformation.

-

Binding Mode: The amidine group still anchors to Asp189. However, the aliphatic piperidine ring occupies more volume in the S1 pocket.

-

Advantage: The "chair" conformation provides a better shape complementarity to the hydrophobic box of the S1 pocket. Crucially, this bulkier scaffold displaces high-energy water molecules that benzamidine fails to eject.

Diagram: Mechanistic Binding Comparison

Caption: Comparative binding logic. Piperidine amidines leverage steric bulk to displace water, enhancing affinity via entropy, whereas benzamidine retains ordered waters.

Quantitative Performance Comparison

The following data aggregates consensus values from crystallographic studies (e.g., PDB 5MNP) and enzyme kinetics assays.

Table 1: Binding Affinity & Thermodynamics (Trypsin)

| Feature | Benzamidine | N-Amidinopiperidine | Performance Delta |

| 10 - 40 | ~0.36 | ~40x Potency Increase | |

| Binding Energy ( | ~ -6.4 kcal/mol | ~ -8.9 kcal/mol | Piperidine is more favorable |

| Enthalpy ( | Highly Negative (Favorable) | Less Negative | Benzamidine has stronger H-bond geometry |

| Entropy ( | Positive (Unfavorable) | Negative (Favorable) | Key Driver: Water displacement drives Piperidine affinity |

| pKa (Basic) | ~11.6 | ~12.0+ | Piperidine is more basic (Stronger electrostatic lock) |

| PDB Entry | 1TBY, 3PTB | 5MNP, 5MNO | High-resolution Neutron Structures available |

Key Insight: The "Water Displacement" Effect

Experimental data (Schiebel et al.) indicates that the S1 pocket contains "unhappy" (high-energy) water molecules in the apo state.

-

Benzamidine stabilizes some of these waters, creating a rigid network (Enthalpy gain, Entropy loss).

-

Piperidine Amidine physically ejects these waters due to its chair conformation. The release of constrained water into the bulk solvent provides a massive entropic gain , which is the primary reason for its nanomolar affinity.

Experimental Protocols

To validate these differences in your own lab, follow these self-validating protocols.

Determination of (Chromogenic Assay)

This protocol uses a competitive inhibition model.[1]

Reagents:

-

Enzyme: Bovine Trypsin (20 nM final concentration).

-

Substrate: L-BAPA (Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride),

mM. -

Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM CaCl

(Calcium stabilizes Trypsin).

Workflow:

-

Preparation: Prepare serial dilutions of the inhibitor (Benzamidine: 0–500

M; Piperidine: 0–10 -

Incubation: Mix Enzyme + Inhibitor in buffer. Incubate for 10 min at 25°C to reach equilibrium.

-

Initiation: Add Substrate (at concentration

). -

Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) for 5 minutes.

-

Analysis: Plot

vs. [I]. Fit to the Morrison Equation (for tight binders like piperidine) or standard competitive inhibition model.

Isothermal Titration Calorimetry (ITC)

ITC is required to separate the Enthalpic (

Protocol:

-

Cell: Trypsin (20-50

M) in Tris buffer. -

Syringe: Inhibitor (10-20x cell concentration).

-

Settings: 25°C, Reference Power 10

cal/s, Stirring 1000 rpm. -

Validation: The first injection is usually discarded (diffusion artifact).

-

Result: Benzamidine will show a large heat release (exothermic) but a shallow curve. Piperidine will show a steeper inflection point (tighter binding).

Diagram: Experimental Workflow

Caption: Standardized workflow for determining competitive inhibition constants (

Application in Drug Design[2][3]

Why does this matter?

-

Oral Bioavailability: While both are basic, the piperidine scaffold allows for easier decoration with non-basic substituents (e.g., attaching to a neutral core) to modulate the pKa and improve membrane permeability.

-

Selectivity: The "chair" conformation of piperidine is chiral (if substituted). This allows medicinal chemists to exploit subtle differences in the S1 pockets of Thrombin vs. Factor Xa vs. Trypsin. Benzamidine, being symmetric and flat, offers fewer vectors for selectivity.

Case Study:

Modern anticoagulants (e.g., Factor Xa inhibitors) evolved away from the benzamidine core. They often utilize piperidinone or piperazine rings (structural cousins of the piperidine amidine) to achieve nanomolar potency (

References

-

Schiebel, J., et al. (2018). Cationic trypsin in complex with N-amidinopiperidine (at 295 K).[2] RCSB Protein Data Bank. PDB ID: 5MNP.[2] [Link]

-

Talhout, R., & Engberts, J. B. (2001). Thermodynamic analysis of binding of p-substituted benzamidines to trypsin. European Journal of Biochemistry. [Link]

- Klebe, G. (2015).Drug Design: Methodology, Concepts, and Mode-of-Action. Springer.

-

Bode, W., & Schwager, P. (1975). The refined crystal structure of bovine beta-trypsin at 1.8 A resolution. II. Crystallographic refinement, calcium binding site, benzamidine binding site and active site at pH 7.0. Journal of Molecular Biology. [Link]

Sources

Comparative Guide: Piperidine-Based Amidines vs. Irreversible Cl-Amidine Analogs

The following guide provides an in-depth technical comparison between the reversible pharmacophore 2-(Piperidin-1-yl)ethanimidamide and the irreversible Cl-amidine class of inhibitors, focusing on their application in Protein Arginine Deiminase (PAD) research.

Mechanistic Insights, Biological Activity, and Experimental Protocols[1]

Executive Summary & Chemical Logic

In the development of PAD inhibitors, the transition from simple arginine mimics to covalent modifiers represents a critical evolution in potency and selectivity. This guide compares two distinct chemical entities that define this spectrum:

-

2-(Piperidin-1-yl)ethanimidamide: A reversible, competitive arginine mimic.[1][2] It represents the "minimal pharmacophore" required to occupy the PAD active site without forming a covalent bond. It is often used in fragment-based drug discovery (FBDD) or as a non-covalent control.[1][2]

-

Cl-Amidine & Analogs (e.g., BB-Cl-Amidine): The "gold standard" irreversible inhibitors.[1][2] These contain a haloacetamidine warhead (Cl or F) that alkylates a conserved cysteine in the active site, leading to potent, time-dependent inactivation.

The Core Distinction: The "Warhead" Factor

The biological activity difference hinges on a single atom: the leaving group (Chlorine/Fluorine) present in Cl-amidine but absent in the piperidine ethanimidamide derivative.

| Feature | 2-(Piperidin-1-yl)ethanimidamide | Cl-Amidine / BB-Cl-Amidine |

| Mechanism | Reversible (Competitive) | Irreversible (Covalent Alkylation) |

| Binding Mode | Occupies active site via H-bonds/Salt bridges.[1][2] | Initial non-covalent binding |

| Target Residue | Asp350 / Asp473 (Salt bridge) | Cys645 (PAD4) / Cys647 (PAD1) |

| Potency ( | Low (High | High ( |

| Cellular Retention | Rapid washout | Sustained inhibition (turnover dependent) |

Mechanistic Pathway & Signaling

The following diagram illustrates the divergent inhibition pathways. Cl-amidine permanently locks the enzyme, whereas the piperidine analog exists in equilibrium, allowing substrate competition.

Figure 1: Kinetic bifurcation of PAD inhibition. The piperidine analog allows enzyme recovery (reversible), while Cl-amidine leads to a dead-end alkylated complex.[1][2]

Biological Activity Profile

Potency and Selectivity

-

Cl-Amidine: Exhibits low micromolar IC50 values (0.8 - 6

M) across PAD1, PAD3, and PAD4.[1][2][3][4] Its "Bio-isostere" analog, BB-Cl-Amidine , improves cellular retention and potency by introducing a benzimidazole ring and a biphenyl tail to enhance hydrophobic interactions.[1][2] -

2-(Piperidin-1-yl)ethanimidamide: Lacking the reactive chlorine, this molecule relies solely on the affinity of the amidine group for the aspartate residues in the catalytic pocket.[1][2]

Off-Target Effects (NOS vs. PAD)

A critical consideration for researchers is cross-reactivity with Nitric Oxide Synthase (NOS), which also binds arginine-like amidines.[1][2]

-

Cl-Amidine: Designed with an ornithine backbone specifically to favor PADs over NOS, though some cross-reactivity exists at high concentrations.[1][2]

-

Piperidine Analog: Simple amidines like 2-(Piperidin-1-yl)ethanimidamide have a higher risk of inhibiting NOS isoforms (iNOS, eNOS) because they lack the specific steric bulk that excludes them from the NOS pocket.[1][2] Control experiments measuring Nitrite production are mandatory when using this analog.

Experimental Protocols

Protocol A: In Vitro Ammonia Release Assay (Potency Check)

This assay quantifies the release of ammonia (a byproduct of citrullination) to compare the inhibitory potential of the two compounds.

Reagents:

-

PAD4 Enzyme (Recombinant, human).

-

Buffer: 100 mM HEPES, 50 mM NaCl, 10 mM CaCl₂, 2 mM DTT, pH 7.6.

-

Detection: Ammonia Assay Kit (Colorimetric or Fluorometric).[2]

Workflow:

-

Pre-incubation: Incubate 10 nM PAD4 with varying concentrations of Cl-amidine (0.1 - 50

M) or Piperidine Analog (10-

Note: The extended concentration range for the Piperidine analog is necessary due to expected lower potency.

-

-

Initiation: Add 10 mM BAEE substrate.

-

Reaction: Incubate for 30 minutes at 37°C.

-

Quench & Detect: Stop reaction with EDTA (chelates Ca2+). Add ammonia detection reagent.[1][2]

-

Analysis: Measure Absorbance/Fluorescence. Plot % Inhibition vs. Log[Concentration].

Protocol B: "Washout" Recovery Assay (Irreversibility Test)

This protocol confirms whether the inhibitor permanently disables the enzyme (Cl-amidine) or if activity recovers upon dilution (Piperidine analog).[1][2]

Workflow:

-

High-Concentration Pulse: Incubate PAD4 with 10x IC50 of the test compound for 60 minutes.

-

Rapid Dilution: Dilute the mixture 100-fold into fresh buffer containing excess substrate (BAEE).

-

Kinetic Monitoring: Immediately measure product formation over time.[1][2]

Summary of Comparative Data

| Parameter | Cl-Amidine / BB-Cl-Amidine | 2-(Piperidin-1-yl)ethanimidamide |

| Primary Application | Therapeutic lead, NETosis inhibition, Colitis/Lupus models.[1][2] | Fragment screening, Negative control for covalent binding, NOS inhibitor lead. |

| In Vivo Stability | Low (Cl-amidine) to Moderate (BB-Cl-amidine).[1][2] | High metabolic stability (no reactive warhead), but rapid clearance. |

| Cytotoxicity | Moderate (due to alkylation of off-targets).[1][2] | Low (generally non-toxic at moderate doses).[2] |

| Key Reference | Luo et al. (2006) - Discovery of Cl-amidine.[1][2] | Generic Amidine SAR - Used as structural core in various patents.[1][2] |

References

-

Luo, Y., et al. (2006). Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization. Biochemistry. Link[1]

- Foundational paper describing the synthesis and mechanism of Cl-amidine.

-

Knight, J. S., et al. (2015). Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice. Annals of the Rheumatic Diseases. Link

- Describes BB-Cl-Amidine and the in vivo applic

-

Knuckley, B., et al. (2010). Substrate Specificity and Kinetic Studies of PADs. Biochemistry. Link[1]

- Provides the kinetic framework for analyzing amidine-based inhibitors.

-

Causey, C. P., et al. (2011). The development of haloacetamidine-based PAD inhibitors. Journal of Medicinal Chemistry. Link[1]

Sources

Safety Operating Guide

Navigating the Disposal of 2-(Piperidin-1-yl)ethanimidamide Dihydrochloride: A Guide for Laboratory Professionals

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities is a cornerstone of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe disposal of 2-(Piperidin-1-yl)ethanimidamide dihydrochloride, a compound that, while promising in its applications, requires meticulous management at the end of its lifecycle. This document moves beyond a simple checklist, offering insights into the causality behind each procedural step to foster a culture of safety and environmental responsibility.

Part 1: Hazard Profile and Risk Assessment

Understanding the potential hazards of this compound is the first step in ensuring its safe handling and disposal. Based on analogous piperidine compounds, a comprehensive hazard profile can be inferred.

Inferred Hazard Profile:

-

Corrosivity: Like many amine hydrochlorides, this compound is expected to be corrosive, capable of causing severe skin burns and eye damage upon contact.[1][2]

-

Toxicity: Piperidine and its derivatives are known to be toxic if swallowed, in contact with skin, or if inhaled.[1][3] Acute oral toxicity is a significant concern.

-

Irritation: May cause respiratory tract irritation.[2]

-

Reactivity: As a hydrochloride salt, it may release toxic hydrogen chloride gas upon thermal decomposition.[1] It is incompatible with strong oxidizing agents and bases.[1]

-

Environmental Hazards: While specific data is unavailable, many nitrogen-containing heterocyclic compounds can be harmful to aquatic life. Therefore, release into the environment must be avoided.

Part 2: Personal Protective Equipment (PPE) and Spill Management

A proactive approach to safety is non-negotiable. The following PPE is mandatory when handling this compound in any capacity, from initial use to final disposal.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause severe eye damage.[3] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can lead to burns and toxic absorption.[3][4] |

| Body Protection | A lab coat or chemical-resistant apron. | Provides a barrier against accidental spills and contamination of personal clothing. |

| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if dust is generated. | Protects against inhalation of potentially toxic and irritating dust particles.[5] |

In the Event of a Spill:

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[6][7]

-

Control and Contain: If safe to do so, prevent the spread of the solid material. Avoid creating dust.

-

Neutralize (for acidic properties): For small spills, cautiously cover with a neutralizing agent for acids, such as sodium bicarbonate or soda ash.[6][8]

-

Absorb and Collect: Once neutralized, use an inert absorbent material like vermiculite or sand to collect the residue.[6][7]

-

Decontaminate: Clean the spill area with a suitable detergent and water.[7][8]

-

Dispose: All contaminated materials, including PPE, must be collected in a designated, labeled hazardous waste container.[6][7]

Part 3: Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict adherence to federal, state, and local regulations. The following protocol provides a general framework for its management as a hazardous chemical waste.

Step 1: Waste Identification and Classification

Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[9] Based on its inferred properties, this compound should be managed as a hazardous waste.

Step 2: Segregation and Collection

-

Do Not Mix: Never mix this waste with other waste streams, especially incompatible materials like strong bases or oxidizers.

-

Dedicated Container: Collect all waste containing this compound (including contaminated labware, PPE, and spill cleanup materials) in a dedicated, clearly labeled, and compatible container.[3][10] The container should be made of a material that will not react with the chemical, such as high-density polyethylene (HDPE).

Step 3: Containerization and Labeling

-

Secure Containment: Ensure the waste container is in good condition and is kept securely closed except when adding waste.

-

Proper Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Corrosive," "Toxic").[11]

Step 4: On-Site Accumulation

-

Designated Area: Store the waste container in a designated satellite accumulation area or a central accumulation area that is secure and away from general laboratory traffic.

-

Time Limits: Be aware of the accumulation time limits for your facility's generator status (e.g., Small Quantity Generator, Large Quantity Generator) as defined by the EPA.[12]

Step 5: Final Disposal

-

Licensed Professional Disposal: The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.[13] Do not attempt to dispose of this chemical in the regular trash or down the drain.[14]

-

Incineration: High-temperature incineration in a facility equipped with afterburners and scrubbers is the preferred method for the destruction of organic chemical waste.[15][16][17] This process effectively destroys the organic structure and mitigates the release of harmful byproducts.

-

Secure Landfill: In some cases, and after appropriate treatment, the waste may be disposed of in a secure hazardous waste landfill.[18][19] These facilities are engineered to prevent the release of hazardous constituents into the environment.[18][19]

Part 4: Regulatory and Compliance Overview

Adherence to regulatory frameworks is paramount. The following provides a high-level overview of the key regulations governing the disposal of this chemical.

| Regulation | Key Requirements |

| OSHA 29 CFR 1910.1200 (Hazard Communication) | Requires employers to inform and train employees about the hazards of chemicals in the workplace.[20] |

| EPA 40 CFR Parts 260-273 (RCRA) | Establishes the "cradle-to-grave" management system for hazardous waste, including identification, generation, transportation, treatment, storage, and disposal.[9][21] |

| DOT 49 CFR Parts 171-180 (Hazardous Materials Regulations) | Governs the safe transportation of hazardous materials, including requirements for packaging, labeling, and shipping papers (manifests).[11][22][23] |

Part 5: Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Decision workflow for the safe disposal of this compound.

References

-

AFG Bioscience LLC. (2016, April 1). Safety Data Sheet: 4-Benzyloxycarbonylamino-4-methyl-piperidine hydrochloride. Retrieved from [Link]

-

Vertex AI Search. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

-

Vertex AI Search. (2025, June 21). DOT Hazardous Waste Transportation Rules: What Haulers Must Comply With in Fairfax, VA. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H15N3). Retrieved from [Link]

-

ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

-

KM Pharma Solution Private Limited. (n.d.). MSDS - Piperidine D10 Hydrochloride. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, October 9). Hazardous Waste Management Facilities and Units. Retrieved from [Link]

-

OSHA.com. (2025, June 11). OSHA and Biohazard Waste Disposal: A Compliance Guide. Retrieved from [Link]

-

Hazardous Waste Experts. (2019, June 18). A Brief Primer on Hazardous Waste Landfills. Retrieved from [Link]

-

OSHA.com. (2024, January 26). RCRA Compliance: Navigating Hazardous Waste Regulations with Confidence. Retrieved from [Link]

-

Carleton University. (n.d.). Corrosive Chemical Spill Response. Retrieved from [Link]

-

Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). Trucking Industry - Transporting Hazardous Materials. Retrieved from [Link]

-

Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride. Retrieved from [Link]

-

The Vertex Companies. (2024, October 17). Transporting Hazardous Materials: The Rules of the Road. Retrieved from [Link]

-

The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]

-

Ironclad Environmental Solutions. (2024, October 17). Guidelines for Safe Hazardous Waste Transportation. Retrieved from [Link]

-

Chemical Safety Software. (2024, September 23). DOT Hazmat Transportation. Retrieved from [Link]

-

Capot Chemical. (2008, October 28). Material Safety Data Sheet: N-Ethyl piperidine. Retrieved from [Link]

-

Walsh Medical Media. (2022, May 2). Chemical Incineration of Toxic Materials in Waste by Combustion Process. Retrieved from [Link]

-

Chem Service. (2014, October 3). Safety Data Sheet: 3-Amino-N-ethylpiperidine. Retrieved from [Link]

-

American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

-

PubChem. (n.d.). N-Ethylpiperidine. Retrieved from [Link]

- Wiley-VCH. (2000, December 4). Hazardous Waste Incineration. In Kirk-Othmer Encyclopedia of Chemical Technology.

-

PubChem. (n.d.). 2-Aminopiperidine. Retrieved from [Link]

-

The University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

-

Government of Canada. (2019, March 22). Fact sheet: Incineration. Retrieved from [Link]

-

NBE. (n.d.). Waste gas and liquid incineration system. Retrieved from [Link]

-

ChemDmart. (n.d.). Safety Data Sheet: (R)-3-Aminopiperidine Dihydrochloride. Retrieved from [Link]

-

Texas Disposal Systems. (2020, May 18). How to Properly Dispose of Hazardous Waste. Retrieved from [Link]

-

PubChem. (n.d.). Piperidine, 1,1'-(1,2-ethanediyl)bis-, dihydrochloride. Retrieved from [Link]

-

Environment Protection Engineering. (n.d.). Management and Disposal of Waste Chemicals by Incineration. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-(Piperidin-1-ylethylamino)butanamide. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. kishida.co.jp [kishida.co.jp]

- 5. kmpharma.in [kmpharma.in]

- 6. jk-sci.com [jk-sci.com]

- 7. lin-web.clarkson.edu [lin-web.clarkson.edu]

- 8. carleton.ca [carleton.ca]

- 9. osha.com [osha.com]

- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]

- 11. itshaulgood.com [itshaulgood.com]

- 12. sustainable-markets.com [sustainable-markets.com]

- 13. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]

- 14. acs.org [acs.org]

- 15. capotchem.com [capotchem.com]

- 16. walshmedicalmedia.com [walshmedicalmedia.com]

- 17. Waste gas and liquid incineration system - NBE [nbe.com.cn]

- 18. epa.gov [epa.gov]

- 19. hazardouswasteexperts.com [hazardouswasteexperts.com]

- 20. cleanmanagement.com [cleanmanagement.com]

- 21. epa.gov [epa.gov]

- 22. Trucking Industry - Transporting Hazardous Materials | Occupational Safety and Health Administration [osha.gov]

- 23. chemicalsafety.com [chemicalsafety.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.